1-(Dichloromethyl)cycloheptan-1-ol
Description
1-(Dichloromethyl)cycloheptan-1-ol is a halogenated alicyclic alcohol characterized by a seven-membered cycloheptanol ring substituted with a dichloromethyl (–CHCl₂) group. This compound combines the steric and electronic effects of the cycloheptanol framework with the reactivity of the dichloromethyl moiety.
Properties
CAS No. |
52183-65-0 |
|---|---|
Molecular Formula |
C8H14Cl2O |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
1-(dichloromethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H14Cl2O/c9-7(10)8(11)5-3-1-2-4-6-8/h7,11H,1-6H2 |
InChI Key |
MXQGDYNJOMUABS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the chlorination of cycloheptanol using dichloromethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of various substituted cycloheptanols depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)cycloheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the dichloromethyl group can participate in halogen bonding and other interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cycloheptan-1-ol
- Structure: Cycloheptanol substituted with a 4-methoxyphenyl group.
- Key Differences : The methoxy group (–OCH₃) is electron-donating, enhancing aromatic ring stability, whereas the dichloromethyl group in 1-(Dichloromethyl)cycloheptan-1-ol is electron-withdrawing, increasing electrophilicity.
- Synthesis : Prepared via alcohol oxidation (e.g., using 1-(4-methoxyphenyl)cycloheptan-1-ol as a precursor) .
- Applications : Primarily used in photocycloaddition reactions to generate cyclobutane derivatives .
1-Ethynylcyclopentan-1-ol
- Structure: Cyclopentanol substituted with an ethynyl (–C≡CH) group.
- Key Differences : The ethynyl group introduces sp-hybridized carbon, enabling alkyne-specific reactions (e.g., click chemistry), while the dichloromethyl group in the target compound favors nucleophilic substitution or elimination reactions .
Halogenated Methyl-Substituted Compounds
(Dichloromethyl)benzene (CAS 98-87-3)
- Structure : Benzene ring with a dichloromethyl substituent.
- Key Differences: The aromatic ring in (Dichloromethyl)benzene facilitates resonance stabilization, whereas the cycloheptanol ring in this compound introduces steric hindrance and hydrogen-bonding capacity via the hydroxyl group.
- Reactivity : The dichloromethyl group in aromatic systems may undergo electrophilic substitution, while in alicyclic systems, it may participate in ring-opening or alcohol dehydration reactions .
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines
- Structure : Heterocyclic triazine fused with a pyrazole ring and a dichloromethyl group.
- Key Differences: The nitrogen-rich heterocycle confers biological activity (e.g., anticancer properties), unlike the non-aromatic cycloheptanol framework of the target compound. However, the dichloromethyl group in both compounds may enhance reactivity toward nucleophiles .
Physical Properties
- Polarity: The dichloromethyl group increases polarity compared to non-halogenated analogs (e.g., 6-methylheptan-1-ol, a branched aliphatic alcohol with low polarity ).
- Solubility: Likely lower in water than hydroxylated analogs due to the hydrophobic dichloromethyl group but higher than fully non-polar hydrocarbons.
Reactivity
- Electrophilicity : The dichloromethyl group can act as a leaving group in substitution reactions, similar to trichloromethyl (–CCl₃) derivatives but with reduced steric bulk .
- Stability: Less prone to cyclization than ox-MX or ox-EMX (chlorinated butenolic acids), as the cycloheptanol ring lacks conjugated double bonds that facilitate cyclization .
Toxicity Considerations
- Genotoxic Potential: Halogenated methyl groups generally increase mutagenicity, but the absence of conjugated π-systems (cf. halofuranones like EMX) may reduce DNA-binding capacity .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Halogen Influence on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
